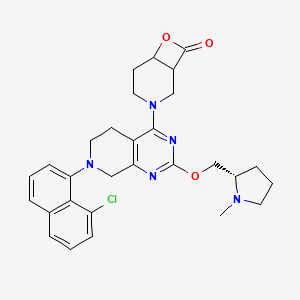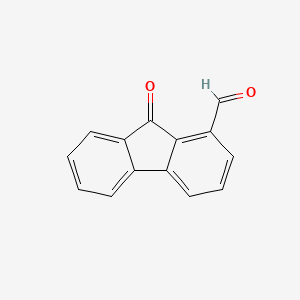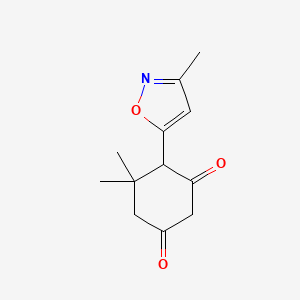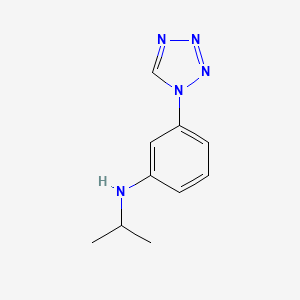
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives under relatively mild conditions.
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the aniline moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the nitro group on the aniline moiety results in the corresponding amine derivative.
Aplicaciones Científicas De Investigación
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Tetrazole derivatives are explored for their use in the development of energetic materials, propellants, and explosives due to their high nitrogen content and thermal stability.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline involves its interaction with molecular targets through the tetrazole ring and aniline moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Tetrazol-1-yl)aniline: A similar compound with a tetrazole ring attached to an aniline moiety but without the isopropyl group.
4-(1H-Tetrazol-5-yl)aniline: Another tetrazole derivative with the tetrazole ring attached at a different position on the aniline ring.
2-(1H-Tetrazol-1-yl)aniline: A compound with the tetrazole ring attached at the ortho position on the aniline ring.
Uniqueness
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-propan-2-yl-3-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3 |
Clave InChI |
PBFISRLYYUDLLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=CC=C1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


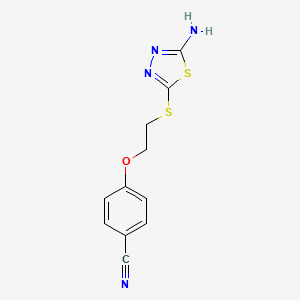
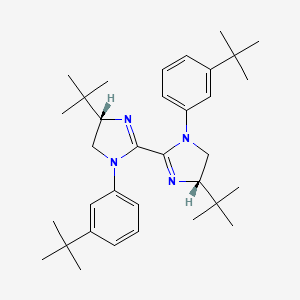
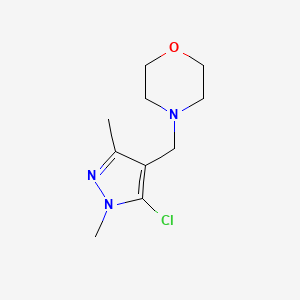
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
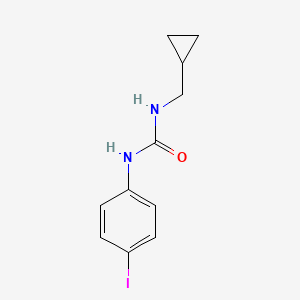
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
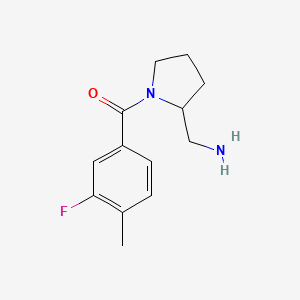
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
